molecular formula C15H20Cl2N2 B5062684 2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B5062684
M. Wt: 299.2 g/mol
InChI Key: NDOZPBNTVAXUDP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It also contains a dichlorobenzyl component, which is related to 2,4-Dichlorobenzyl alcohol, a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .


Molecular Structure Analysis

The molecular structure of pyrazine is symmetrical with point group D2h . For a more specific analysis of your compound, specialized software or experimental methods might be needed.


Chemical Reactions Analysis

Pyrazine can undergo various reactions, including metal-catalyzed cross-coupling reactions . The specific reactions that “2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine” can undergo would depend on its exact structure and the conditions.


Physical and Chemical Properties Analysis

Pyrazine is a white crystal with a density of 1.031 g/cm3, a melting point of 52 °C, and a boiling point of 115 °C . The properties of “this compound” would depend on its exact structure.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, dichlorobenzyl alcohol acts as a mild antiseptic, killing bacteria and viruses associated with mouth and throat infections .

Safety and Hazards

The safety and hazards would depend on the exact structure of the compound. As a reference, dichlorobenzyl alcohol is generally safe for use as a mild antiseptic .

Future Directions

Research into pyrazine and its derivatives continues to be a promising field, with potential applications in medicine and other areas . The future directions for “2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine” would depend on its properties and potential applications.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2/c1-11-15-3-2-6-18(15)7-8-19(11)10-12-4-5-13(16)14(17)9-12/h4-5,9,11,15H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOZPBNTVAXUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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